molecular formula C23H19Cl2NO4 B15006308 [6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

[6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

Katalognummer: B15006308
Molekulargewicht: 444.3 g/mol
InChI-Schlüssel: CFOHICJDVBLLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone is a complex organic compound characterized by its unique structural features

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Involving the substitution of halogen atoms with nucleophiles to form the desired intermediates.

    Cyclization Reactions: Formation of the dioxazinan ring through intramolecular cyclization.

    Coupling Reactions: Using reagents like palladium catalysts to couple phenyl groups with other aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(2,4-Dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone: shares similarities with other compounds containing dichlorophenyl and dioxazinan rings.

    Phenylboronic Esters: These compounds also contain phenyl groups and are used in similar applications, such as drug design and organic synthesis.

Eigenschaften

Molekularformel

C23H19Cl2NO4

Molekulargewicht

444.3 g/mol

IUPAC-Name

[6-(2,4-dichlorophenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C23H19Cl2NO4/c24-17-11-12-20(21(25)13-17)23-29-19(15-28-18-9-5-2-6-10-18)14-26(30-23)22(27)16-7-3-1-4-8-16/h1-13,19,23H,14-15H2

InChI-Schlüssel

CFOHICJDVBLLHQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.